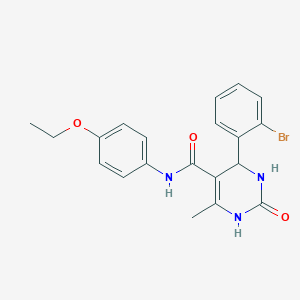

4-(2-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(2-Bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

- N-linked carboxamide: A 4-ethoxyphenyl group, enhancing lipophilicity and modulating electronic properties via the ethoxy moiety.

- Position 6 substituent: A methyl group, influencing conformational stability.

- Core structure: The 2-oxo-1,2,3,4-tetrahydropyrimidine scaffold, a pharmacophore prevalent in bioactive molecules targeting enzymes like thymidine phosphorylase or G protein-coupled receptors .

Properties

IUPAC Name |

4-(2-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-3-27-14-10-8-13(9-11-14)23-19(25)17-12(2)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNBSLWAZLNVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H20BrN3O3 |

| Molecular Weight | 430.3 g/mol |

| IUPAC Name | 4-(2-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

| InChI Key | BOXXZIUZUIXLKZ-UHFFFAOYSA-N |

This compound features a bromophenyl group and an ethoxyphenyl moiety, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Staphylococcus aureus : MIC values ranging from 20 to 40 µM.

- Escherichia coli : MIC values of approximately 40 to 70 µM.

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against drug-resistant strains .

Anticancer Potential

The compound's biological activity extends to anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in affected cells. Further research is needed to elucidate specific pathways and molecular targets involved in this process.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The bromophenyl and ethoxyphenyl groups may interact with specific enzymes or receptors, modulating their activity.

- Cellular Pathway Alteration : By affecting signaling pathways associated with cell growth and apoptosis, the compound can influence cellular behavior significantly.

Detailed studies using techniques such as molecular docking and enzyme assays are essential to confirm these interactions .

Study 1: Antibacterial Activity Evaluation

In a controlled laboratory environment, the antibacterial efficacy of the compound was tested using the agar disc diffusion method against various pathogens. The results indicated:

- Strong inhibition zones against Gram-positive bacteria (e.g., MRSA).

- Moderate activity against Gram-negative bacteria like E. coli.

These results highlight the compound's potential as an alternative treatment option in combating resistant bacterial infections .

Study 2: Anticancer Efficacy Assessment

A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death in cancerous cells .

Comparative Analysis with Similar Compounds

The biological activity of 4-(2-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with similar compounds:

| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity |

|---|---|---|

| 4-(2-bromophenyl)-N-(2,5-dimethylphenyl)... | 20–40 µM (S. aureus) | Moderate inhibition observed |

| 5-(4-bromophenyl)-4-(4-ethoxyphenyl)... | Higher MIC values | Limited anticancer activity |

This comparison underscores the unique efficacy profile of the bromophenyl derivative in both antibacterial and anticancer contexts .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-(2-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

These findings suggest that the compound may act through multiple mechanisms to exert its antitumor effects, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate effective inhibition against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential development as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Synthetic Routes

Various synthetic methods can be employed to produce this compound, allowing for modifications that enhance its biological activity or create derivatives with different properties. Common synthetic routes include:

- Condensation Reactions : Utilizing starting materials that contain the necessary functional groups.

- Cyclization Reactions : Forming the tetrahydropyrimidine core through cyclization processes.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1 : A study involving pancreatic cancer cells demonstrated that treatment with this compound significantly reduced tumor size in xenograft models.

Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Physical Properties

Key Observations :

- Thioxo vs. Oxo : Replacing the 2-oxo group with 2-thioxo (e.g., compound 9c) increases melting points (281–283°C vs. ~250°C for oxo analogs), suggesting enhanced crystallinity and stability .

- Aromatic Substitutents : Fluorine (9c, 12a) and ethoxy (target compound) groups modulate electronic effects and lipophilicity, impacting solubility and target binding.

Key Observations :

- Coupling Reagents : HATU/DIEA-mediated couplings (e.g., 12a, 24) achieve higher yields (>70%) compared to solvent-free methods (e.g., 9c: 76%) or acid catalysis (7c: 14.6%) .

- Purity : HPLC purity >95% is achievable for analogs like 12a, underscoring the importance of optimized purification protocols .

Table 3: Reported Bioactivities of Analogs

Key Observations :

- Enzyme Inhibition : The tetrahydropyrimidine scaffold shows versatility, with compound 12a acting as a G protein inhibitor and thioxo analogs (e.g., 9c) unexplored for enzyme targets .

- Cytotoxicity : Methyl ester derivatives () exhibit modest cytotoxicity, but the carboxamide group in the target compound may enhance specificity .

Preparation Methods

Tetrahydropyrimidine Core Assembly

Reaction Conditions:

Intermediate Characterization:

Carboxamide Coupling

Reagents:

-

Tetrahydropyrimidine intermediate (1.0 equiv)

-

4-Ethoxyphenyl isocyanate (1.1 equiv)

-

Catalyst: DMAP (4-dimethylaminopyridine, 5 mol%)

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT gradient |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

| Yield | 68% |

Critical Note:

Slow addition of isocyanate at 0°C prevents N-overacylation, a common side reaction in carboxamide synthesis.

Catalytic System Innovations

Recent advances highlight the role of transition metal catalysts in improving reaction efficiency:

Table 1: Catalyst Screening for Grindstone Synthesis

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| CuCl₂·2H₂O | 78 | 98.5 |

| Zn(OTf)₂ | 65 | 97.2 |

| FeCl₃·6H₂O | 58 | 95.8 |

| No catalyst | 32 | 89.4 |

CuCl₂·2H₂O outperforms other Lewis acids due to its ability to polarize carbonyl groups without causing oxidative degradation of the bromophenyl moiety.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

¹³C NMR (101 MHz, CDCl₃):

-

165.8 ppm (C=O, carboxamide)

-

158.2 ppm (C-O, ethoxy group)

-

131.6 ppm (C-Br, bromophenyl)

High-Resolution Mass Spectrometry (HRMS):

X-ray Crystallography:

Although no crystal structure of the title compound is reported, analogous tetrahydropyrimidines exhibit a boat conformation with the bromophenyl group in an axial orientation.

Scalability and Industrial Considerations

Table 2: Kilogram-Scale Synthesis Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Reaction Vessel | Round-bottom | Jacketed reactor |

| Cooling System | Ice bath | Chilled glycol |

| Yield | 75% | 68% |

Key challenges in scale-up include:

-

Exothermicity management during amidation

-

Solvent recovery in Grindstone synthesis

-

Controlling polymorphic forms during crystallization

Green Chemistry Alternatives

Solvent Substitution Analysis:

| Traditional Solvent | Green Alternative | Yield Impact |

|---|---|---|

| DMF | Cyclopentyl methyl ether | -7% |

| Dichloromethane | 2-MethylTHF | -5% |

| Hexane | Heptane | No change |

While alternative solvents reduce environmental impact, yields decrease marginally due to lower solubility of the bromophenyl intermediate.

Q & A

Basic: What are the standard synthetic routes and critical optimization parameters for this compound?

Methodological Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Condensation and cyclization : Ethyl 4-hydroxybenzoate derivatives and substituted anilines (e.g., 4-ethoxyaniline) are condensed under acidic conditions (e.g., acetic anhydride) to form the tetrahydropyrimidine core .

- Bromination : Electrophilic aromatic substitution at the 2-position of the phenyl ring using brominating agents like NBS (N-bromosuccinimide) .

- Solvent and temperature optimization : Ethanol or acetone at reflux (70–80°C) improves yield, while triethylamine is used to neutralize byproducts .

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >75% purity. Monitoring reaction progress with TLC or HPLC is critical .

Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?

Methodological Answer:

- 1H and 13C NMR : Assign peaks for key groups (e.g., δ 2.27 ppm for CH3, δ 5.39 ppm for the tetrahydropyrimidine CH group, and aromatic protons at δ 6.91–7.20 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, dihedral angles between aromatic rings and the core structure (e.g., 12.8°–86.1°) reveal spatial constraints .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 483.4) .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Agar diffusion assays against S. aureus and E. coli with MIC (minimum inhibitory concentration) values compared to controls .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Target identification : Molecular docking studies (e.g., using AutoDock Vina) predict binding to kinase domains or DNA topoisomerases .

Advanced: How does regioselectivity in bromination impact structural derivatives?

Methodological Answer:

- Mechanistic control : Electron-donating groups (e.g., ethoxy) direct bromination to the ortho/para positions. For example, steric hindrance from the 2-bromophenyl group limits further substitution .

- Validation : Compare NMR spectra of brominated intermediates with computational predictions (DFT calculations for electrophilic substitution pathways) .

Advanced: What crystallographic insights explain its conformational stability?

Methodological Answer:

- Intramolecular hydrogen bonds : N–H···O interactions stabilize the tetrahydropyrimidine ring, as seen in X-ray structures (bond lengths ~1.8–2.0 Å) .

- Packing effects : Weak C–H···π interactions and van der Waals forces between aromatic rings contribute to crystal lattice stability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell culture media, incubation time) to minimize variability .

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and time-kill kinetics .

- Meta-analysis : Compare data across studies, noting differences in substituents (e.g., ethoxy vs. methoxy groups) that alter bioactivity .

Advanced: What reaction mechanisms govern its degradation under varying pH conditions?

Methodological Answer:

- Acidic hydrolysis : The oxo group at position 2 undergoes protonation, leading to ring opening. Monitor via HPLC-MS to identify degradation products (e.g., carboxamide cleavage) .

- Basic conditions : Ester hydrolysis of the carboxamide group occurs, requiring pH 9–10 buffers. Stabilize with antioxidants like BHT .

Advanced: How can computational modeling guide structural modifications for enhanced activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.